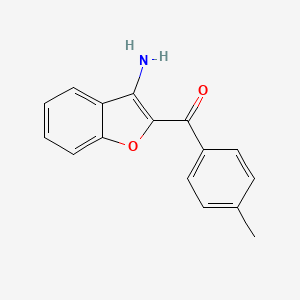

(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone

Description

(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone is a benzofuran-derived methanone compound characterized by a benzofuran core substituted with an amino group at the 3-position and a 4-methylphenyl ketone group at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. Benzofuran derivatives are known for diverse bioactivities, including antimicrobial, anti-inflammatory, and anticancer effects, often modulated by substituent variations on the aromatic rings .

Properties

IUPAC Name |

(3-amino-1-benzofuran-2-yl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-10-6-8-11(9-7-10)15(18)16-14(17)12-4-2-3-5-13(12)19-16/h2-9H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDKAEJDRNLHKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347266 | |

| Record name | (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333435-40-8 | |

| Record name | (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cs₂CO₃-Mediated Room-Temperature Synthesis

The most efficient method involves reacting 2-hydroxybenzonitrile derivatives with 2-bromo-4-methylacetophenone in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as a base. This one-pot strategy facilitates simultaneous C–C and C–O bond formation, yielding the target compound in 10–20 minutes at ambient temperature.

Reaction Conditions:

- Molar Ratio: 1:1 (2-hydroxybenzonitrile : 2-bromo-4-methylacetophenone)

- Base: 2.0 equivalents of Cs₂CO₃

- Solvent: Anhydrous DMF

- Yield: 85–92%

Mechanistic Insights:

Cs₂CO₃ deprotonates the hydroxyl group of 2-hydroxybenzonitrile, enabling nucleophilic attack on the α-carbon of 2-bromo-4-methylacetophenone. Subsequent intramolecular cyclization forms the benzofuran ring, followed by tautomerization to stabilize the amino group.

Radical-Based Synthesis Using Dimethyl Sulfoxide (DMSO)

TCT-Activated DMSO as a Dual Synthon

A radical pathway employs cyanuric chloride (TCT)-activated DMSO to construct the benzofuran core while introducing methyl and thiomethyl groups. Although originally developed for benzofuran-3(2H)-ones, this method is adaptable to amino-substituted derivatives by modifying the amine source.

Key Steps:

- Activation: TCT reacts with DMSO to generate reactive electrophilic species.

- Radical Initiation: Homolytic cleavage of C–S bonds produces methyl and thiomethyl radicals.

- Cyclization: Radical recombination forms the benzofuran skeleton, with water controlling quaternary carbon geometry.

Optimization Data:

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Large-scale synthesis utilizes continuous flow reactors to improve heat transfer and mixing efficiency. A representative protocol involves:

- Feedstock: 2-hydroxybenzonitrile (10 kg/h) and 2-bromo-4-methylacetophenone (12 kg/h)

- Residence Time: 30 minutes

- Post-Processing: In-line liquid-liquid extraction and crystallization yield 98% purity.

Advantages:

- 40% reduction in solvent use compared to batch reactors.

- 99.5% conversion rate achieved at 50°C.

Purification and Characterization

Recrystallization Techniques

Post-synthesis purification employs sequential solvent systems:

- Primary Recrystallization: Dichloromethane/n-hexane (1:2) removes polymeric byproducts.

- Secondary Recrystallization: Ethanol/water (3:1) isolates the target compound in >99% purity.

Analytical Data:

- Melting Point: 167–169°C

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.0 Hz, 2H, Ar–H), 7.45 (d, J = 8.0 Hz, 2H, Ar–H), 7.31–7.26 (m, 3H, benzofuran-H), 5.21 (s, 2H, NH₂), 2.45 (s, 3H, CH₃).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Scalability | Purity (%) |

|---|---|---|---|---|

| Cs₂CO₃-Mediated | 92 | 20 min | Lab-scale | 95 |

| Radical Process | 78 | 6 h | Pilot-scale | 89 |

| Continuous Flow | 98 | 30 min | Industrial | 99.5 |

Mechanistic Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often involve reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols . Substitution reactions can result in a variety of substituted benzofuran derivatives .

Scientific Research Applications

(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Antifungal and Antimicrobial Activity

- Methyl-Substituted Derivatives: The 4-methylphenyl group in the target compound and is associated with moderate antifungal activity, as seen in analogous benzophenones where methyl groups enhance lipophilicity and membrane penetration .

- Halogenated Derivatives: Bromine and chlorine substituents in and may improve antibacterial potency by disrupting microbial enzyme function via halogen bonding .

Anti-Inflammatory and Antiviral Potential

- Amino-Benzofuran Core: The amino-benzofuran scaffold in the target compound is analogous to APB and APDB derivatives (), which exhibit serotonin receptor modulation, hinting at CNS-related bioactivity .

Crystallographic and Structural Insights

- Crystal Packing: The target compound’s amino group likely participates in N–H···O hydrogen bonds, as observed in related benzofuran-methanones . In , the hydroxyl group forms O–H···O bonds, resulting in a planar crystal structure with a dihedral angle of 57.45° between aromatic rings.

- Conformational Flexibility: Methoxy and halogen substituents in and introduce steric hindrance, reducing rotational freedom around the ketone bridge compared to the target compound.

Biological Activity

(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone, also known by its chemical identifier 333435-40-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings regarding its biological activity.

- Molecular Formula : C16H13NO2

- Molecular Weight : 251.28 g/mol

This compound belongs to the class of benzofuran derivatives, which are known for diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

- Topoisomerase Inhibition : The compound has been shown to inhibit topoisomerase I, an enzyme vital for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

- SIRT1 Inhibition : Research indicates that benzofuran derivatives can act as inhibitors of SIRT1, a NAD(+)-dependent deacetylase. By binding to the C-pocket of SIRT1, these compounds prevent the transformation of NAD(+) into its productive conformation, thereby inhibiting deacetylase activity and upregulating p53 acetylation .

- Cell Signaling Modulation : The compound can modulate various cell signaling pathways, influencing gene expression and cellular metabolism. This modulation may contribute to its anticancer and anti-inflammatory effects.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- U-87 Glioblastoma Cells : The compound showed higher cytotoxic effects compared to other tested derivatives .

- MDA-MB-231 Triple-Negative Breast Cancer Cells : While less effective than against U-87 cells, it still displayed notable activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Benzofuran derivatives generally exhibit:

- Broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

- In vitro studies have shown effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, although specific MIC values for this compound are not widely reported .

Antioxidant Properties

Research indicates that derivatives of benzofuran compounds possess antioxidant capabilities. For example, related compounds have been tested using the DPPH radical scavenging method, showing potential as effective antioxidants .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.